Cas no 861565-91-5 (6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one)
6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one
-
- MDL: MFCD20669734
- Inchi: 1S/C9H9NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-2,5,10-11H,3-4H2
- InChI Key: BEKIRMKVOPTZKU-UHFFFAOYSA-N
- SMILES: O=C1C2C=C(C=CC=2NCC1)O
Computed Properties
- Exact Mass: 163.063328530g/mol
- Monoisotopic Mass: 163.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 49.3Ų
6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-270406-1g |
6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one |
861565-91-5 | 92% | 1g |
$1229.0 | 2023-09-11 | |
| Enamine | EN300-270406-5g |
6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one |
861565-91-5 | 92% | 5g |
$3562.0 | 2023-09-11 | |
| Enamine | EN300-270406-10g |
6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one |
861565-91-5 | 92% | 10g |
$5283.0 | 2023-09-11 | |
| Ambeed | A1085818-1g |
6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one |
861565-91-5 | 95% | 1g |
$870.0 | 2025-04-16 | |
| Enamine | EN300-270406-0.05g |
6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one |
861565-91-5 | 92% | 0.05g |
$285.0 | 2023-09-11 | |
| Enamine | EN300-270406-0.1g |
6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one |
861565-91-5 | 92% | 0.1g |
$426.0 | 2023-09-11 | |
| Enamine | EN300-270406-0.25g |
6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one |
861565-91-5 | 92% | 0.25g |
$607.0 | 2023-09-11 | |
| Enamine | EN300-270406-0.5g |
6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one |
861565-91-5 | 92% | 0.5g |
$959.0 | 2023-09-11 | |
| Enamine | EN300-270406-1.0g |
6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one |
861565-91-5 | 92% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-270406-2.5g |
6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one |
861565-91-5 | 92% | 2.5g |
$2408.0 | 2023-09-11 |
6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one Suppliers
6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one
Recent Advances in the Study of 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one (CAS: 861565-91-5): A Comprehensive Research Brief
The compound 6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one (CAS: 861565-91-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development, making it a subject of intense scientific inquiry.
One of the key areas of research has been the optimization of synthetic routes for 6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using a catalytic asymmetric approach. The researchers highlighted the importance of this method in producing enantiomerically pure forms of the compound, which is critical for its application in chiral drug development. The study also reported improved scalability, addressing previous challenges in large-scale production.
In terms of biological activity, recent investigations have revealed that 6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one exhibits significant antioxidant and anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated its potent scavenging activity against reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases and aging-related conditions. The compound's ability to modulate key inflammatory pathways, particularly the NF-κB signaling pathway, was also highlighted as a promising avenue for further research.
Structural modifications of 6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one have been explored to enhance its pharmacological properties. Researchers at several pharmaceutical companies have developed novel derivatives by introducing various substituents at different positions of the tetrahydroquinoline core. These modifications have led to compounds with improved bioavailability and target specificity, particularly in the context of kinase inhibition. Preliminary results from these studies suggest potential applications in oncology, with some derivatives showing selective activity against specific cancer cell lines.
The mechanism of action of 6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one has been the subject of several recent investigations. Advanced computational modeling and molecular docking studies have provided insights into its interactions with various biological targets. Particularly noteworthy is its ability to bind to multiple protein targets simultaneously, a property that could be exploited in the development of multi-target directed ligands (MTDLs) for complex diseases like Alzheimer's and Parkinson's.
Pharmacokinetic studies of 6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one have shown promising results regarding its absorption, distribution, metabolism, and excretion (ADME) profile. Recent in vivo studies in rodent models demonstrated good oral bioavailability and favorable tissue distribution patterns, with particularly high concentrations observed in brain tissue. This finding supports its potential application in central nervous system disorders and has prompted several pharmaceutical companies to include it in their CNS drug discovery pipelines.
Looking forward, the research community anticipates several key developments related to 6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one. Current preclinical studies are investigating its potential in combination therapies, particularly with existing chemotherapeutic agents. Additionally, the compound's scaffold is being explored for the development of novel imaging agents, leveraging its fluorescent properties and specific binding characteristics. These diverse applications underscore the versatility of this molecule and its importance in contemporary medicinal chemistry research.
In conclusion, 6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one (CAS: 861565-91-5) represents a compound of significant interest in pharmaceutical research. Its unique structural features, diverse biological activities, and favorable pharmacokinetic properties make it a valuable scaffold for drug discovery. As research continues to uncover its full potential, this molecule may serve as the foundation for novel therapeutic agents addressing various unmet medical needs.
861565-91-5 (6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)